

Technical Deep Dive: Mass Spectrometric Characterization of Benzene, (pentylthio)-

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Compound of Interest

Compound Name: Benzene, (pentylthio)-

CAS No.: 1129-70-0

Cat. No.: B074880

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Executive Summary

Benzene, (pentylthio)- (CAS: 538-68-1), also known as amyl phenyl sulfide, presents a distinct fragmentation signature in Electron Ionization (EI) mass spectrometry. Its structural elucidation relies on distinguishing between the stable aromatic core and the labile alkyl thioether linkage.

This guide provides a rigorous analysis of the molecule's fragmentation mechanics, focusing on the competition between the McLafferty rearrangement and homolytic C–S bond cleavage. It is designed for researchers requiring high-confidence identification of alkyl phenyl sulfides in complex matrices.

Part 1: Physicochemical Context & Ionization

Before interpreting the mass spectrum, the analyst must understand the molecular properties that drive ionization behavior.

Property	Value	Mass Spec Relevance
Formula		Determines exact mass and isotope model.
Molecular Weight	180.31 g/mol	Molecular Ion (): m/z 180
Heteroatom	Sulfur (S)	Isotope Signature: The isotope creates a distinctive [M+2] peak with ~4.4% relative abundance, a critical diagnostic for sulfur-containing compounds.
Structure		Contains a "soft" sulfur center and a flexible alkyl chain (), enabling specific rearrangements.

Ionization Mode Selection

- Electron Ionization (EI, 70 eV): The gold standard for structural characterization. The molecule is stable enough to show a clear molecular ion () while possessing sufficient internal energy to fragment into diagnostic ions.
- Electrospray Ionization (ESI): Generally poor for neutral sulfides. Requires oxidation to sulfoxides/sulfones or adduct formation (e.g.,) for sensitive detection. This guide focuses on EI.

Part 2: Fragmentation Mechanics (The Core)

The fragmentation of **Benzene, (pentylthio)-** is governed by two primary pathways: the McLafferty Rearrangement (Pathway A) and Direct C–S Cleavage (Pathway B).

Pathway A: The McLafferty Rearrangement (Dominant)

Unlike simple ethers, alkyl phenyl sulfides with alkyl chains of three or more carbons undergo a robust McLafferty rearrangement.

- Mechanism: The molecular ion (m/z 180) adopts a conformation where the alkyl chain loops back.
- Transfer: A β -hydrogen from the pentyl chain transfers to the sulfur atom (or the aromatic ring ortho-position).
- Cleavage: The β -bond of the alkyl chain breaks.
- Result: A neutral alkene (1-pentene, 70 Da) is ejected, leaving the Thiophenol radical cation (m/z 110).
- Diagnostic Ion: m/z 110
- Nature: Odd-electron ion (OE). This distinguishes it from simple fragment cations.

Pathway B: Homolytic C–S Cleavage (Alkyl Loss)

Direct cleavage of the bond between the sulfur and the alkyl chain is the secondary dominant pathway.

- Mechanism: The C–S bond breaks homolytically.
- Result: The pentyl group is lost as a neutral radical (m/z 71 Da).
- Product: The Phenylthio cation (m/z 109).

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- Diagnostic Ion:m/z 109
- Nature: Even-electron ion (EE+).

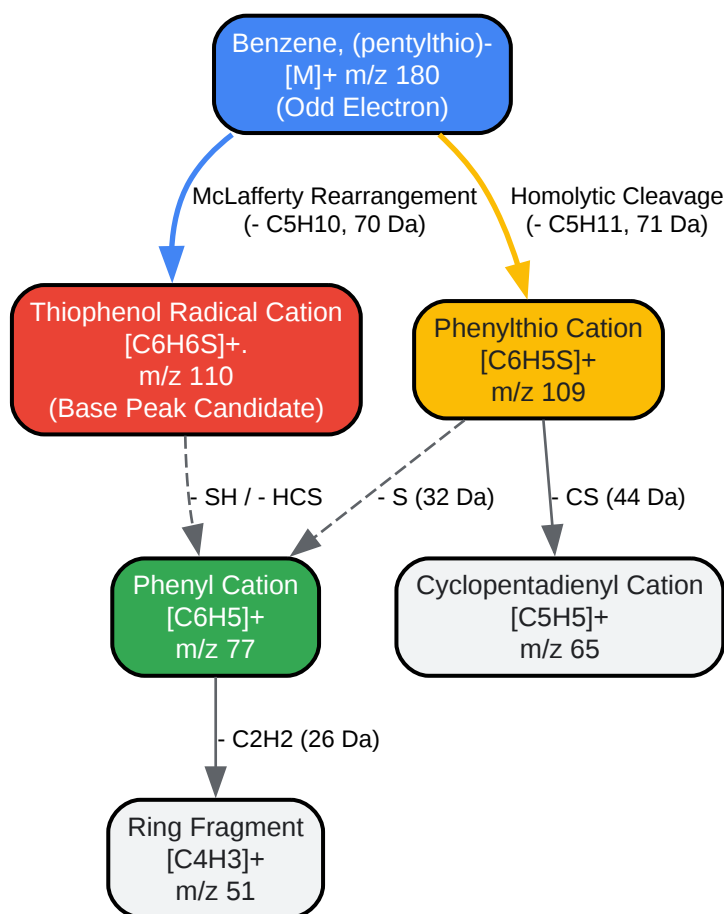
Pathway C: Ring & Secondary Fragmentation

Further degradation of the sulfur-containing ions leads to aromatic stability markers.

- m/z 77 (): The phenyl cation, formed by the loss of the sulfur moiety (as or similar) from m/z 109/110.
- m/z 51 (): Aromatic ring fragmentation (loss of acetylene from m/z 77).
- m/z 65 (): Formed from m/z 109 via loss of CS (44 Da).

Part 3: Visualization of Fragmentation Pathways

The following diagram maps the causal relationships between the parent ion and its progeny.



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Caption: Fragmentation tree for **Benzene, (pentylthio)-** showing the bifurcation between the McLafferty rearrangement (m/z 110) and alkyl cleavage (m/z 109).

Part 4: Experimental Protocol (Self-Validating)

To replicate these results and ensure data integrity, follow this GC-MS protocol. This workflow includes "System Suitability" steps to validate the instrument performance before sample analysis.

System Suitability & Tuning

- Objective: Ensure the ion source is clean and mass axis is calibrated.
- Protocol: Perform an Autotune using PFTBA (Perfluorotributylamine).
- Validation Criteria:

- m/z 69, 219, 502 peaks must be symmetrical.
- Isotope ratio of m/z 70/69 should be $\sim 1.1\%$ (checking for).
- Critical: Air/Water check (m/z 18, 28) must be $< 5\%$ of m/z 69. High oxygen levels will oxidize the sulfide during ionization, altering the spectrum.

GC Parameters

- Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS), 30m x 0.25mm ID.
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Inlet: Splitless (for trace) or Split 1:50 (for neat standards) at 250°C.
- Oven Program:
 - Hold 50°C for 1 min.
 - Ramp 15°C/min to 280°C.
 - Hold 3 min. Rationale: The pentyl chain makes the molecule semi-volatile; starting at 50°C prevents peak fronting.

MS Acquisition Parameters

- Source Temp: 230°C.
- Quad Temp: 150°C.
- Scan Range: m/z 40 – 350.
- Solvent Delay: 3.0 min (Adjust based on solvent retention time).

Part 5: Summary of Diagnostic Ions

The following table summarizes the ions you must identify to confirm the presence of **Benzene, (pentylthio)-**.

m/z	Identity	Formula	Origin/Mechanism	Relative Abundance (Est.)
180	Molecular Ion		Parent	15 - 30%
182	Isotope Peak		Isotope	~4.4% of m/z 180
110	McLafferty Product		Loss of Pentene ()	High (40-100%)
109	Phenylthio Cation		Loss of Pentyl ()	High (40-100%)
77	Phenyl Cation		Loss of S-alkyl group	Moderate
51	Ring Fragment		Degradation of m/z 77	Low-Moderate
43	Propyl Cation		Alkyl chain fragmentation	Moderate

Note on Abundance: The ratio of m/z 110 to 109 can vary slightly based on ion source temperature. Higher source temperatures may favor the direct cleavage (109) over the rearrangement (110).

References

- NIST Mass Spectrometry Data Center. "Benzene, pentyl-." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[1][2][3] Accessed via [\[Link\]](#)
 - Note: While the direct link is for Pentylbenzene, the NIST Webbook is the authoritative source for the fragmentation p

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
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- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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 - Used for comparative analysis of the phenyl-sulfur core fragment

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